BenchChemオンラインストアへようこそ!

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine

PDE4 inhibitor SAR Azetidine regioisomer differentiation Respiratory drug discovery

The compound (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine (CAS 1484560-02-2, MF C₉H₁₄N₄, MW 178.23 g/mol; InChI Key YLSXWAXVGIXXGC-UHFFFAOYSA-N) is a heterocyclic amine building block comprising a 4-substituted 6-methylpyrimidine core linked via the azetidine N1 to a 3-methanamine-substituted azetidine ring. Its structural identity is defined by the azetidin-3-ylmethanamine motif attached at the pyrimidine 4-position, distinguishing it from 2-yl regioisomers and N-linked analogs.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B13337138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CC(C2)CN
InChIInChI=1S/C9H14N4/c1-7-2-9(12-6-11-7)13-4-8(3-10)5-13/h2,6,8H,3-5,10H2,1H3
InChIKeyYLSXWAXVGIXXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine: Core Scaffold Identity, Physicochemical Profile, and Sourcing Status


The compound (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine (CAS 1484560-02-2, MF C₉H₁₄N₄, MW 178.23 g/mol; InChI Key YLSXWAXVGIXXGC-UHFFFAOYSA-N) is a heterocyclic amine building block comprising a 4-substituted 6-methylpyrimidine core linked via the azetidine N1 to a 3-methanamine-substituted azetidine ring . Its structural identity is defined by the azetidin-3-ylmethanamine motif attached at the pyrimidine 4-position, distinguishing it from 2-yl regioisomers and N-linked analogs. The molecule exhibits a moderate Fsp³ of 0.555, a calculated LogP of approximately 0.03, and a polar surface area of ~55 Ų, placing it within favorable oral drug-like space (Rule of Five compliant) [1]. The presence of the primary amine on the azetidine ring provides a versatile synthetic handle for amide coupling, reductive amination, and sulfonamide derivatization. As of 2026, the compound is commercially available from multiple screening compound suppliers, typically at ≥95% purity, serving primarily as a research intermediate and fragment for medicinal chemistry optimization programs targeting kinases, PDE4, and inflammatory pathways [2][3].

Why (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine Cannot Simply Be Replaced by Generic Pyrimidine-Azetidine Building Blocks


The 4-(azetidin-1-yl)-6-methylpyrimidine scaffold in this compound is not a generic interchangeable module. Systematic SAR studies on azetidinyl pyrimidines demonstrate that regioisomeric placement of the azetidine ring on the pyrimidine core (2- vs. 4- vs. 5-substitution) dictates kinase selectivity profiles and potency [1]. Specifically, 4-substituted azetidinyl pyrimidines, such as the target compound, are privileged scaffolds for dual M3 antagonism and PDE4 inhibition, a pharmacologically validated profile for respiratory and inflammatory disease [2][3]. In contrast, the 2-yl regioisomer (CAS 2172396-28-8) exhibits a distinct biological fingerprint, with literature evidence showing different target engagement patterns . Furthermore, the specific 3-methanamine substitution on the azetidine ring provides a critical vector for further derivatization that is absent in simpler analogs such as N-(azetidin-3-yl)-6-methylpyrimidin-4-amine (CAS 1480063-61-3), which lacks the methylene spacer . These structural distinctions translate into tangible differences in binding affinity, functional activity, and synthetic utility that render simple in-class substitution scientifically unjustified without parallel experimental validation.

Comparative Quantitative Evidence: (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine Versus Key Analogs Selection Guide


Regioisomeric Differentiation: 3-ylmethanamine vs. 2-ylmethanamine – Impact on PDE4 Inhibition and Synthetic Vectoring

The target compound, bearing the azetidine linked at the pyrimidine 4-position with the methanamine at the azetidine 3-position, anchors a well-validated pharmacophore for dual M3/PDE4 target engagement. In the seminal SAR study by Provins et al. (2007), introduction of 3-substituted azetidinyl substituents onto the 4,6-diaminopyrimidine scaffold led to substantial improvement in PDE4 inhibitory activity relative to earlier 4,6-diaminopyrimidine leads [1]. The lead compound from this series, UCB-101333-3, demonstrated a PDE4 IC₅₀ of 630 nM and oral in vivo efficacy in a cigarette smoke-induced pulmonary neutrophilia model in mice, reducing leukocyte burden and KC (murine IL-8) levels in bronchoalveolar lavage fluid [2][3]. In contrast, the 2-ylmethanamine regioisomer (CAS 2172396-28-8) has not been associated with PDE4 activity in peer-reviewed literature; its commercial documentation suggests distinct biological application space, primarily as a general kinase inhibitor building block without demonstrated dual pharmacology . The 3-substituted azetidine architecture is therefore critical for accessing the dual M3/PDE4 mechanistic node, a differentiated multi-target profile not achievable with the 2-yl regioisomer.

PDE4 inhibitor SAR Azetidine regioisomer differentiation Respiratory drug discovery

Synthetic Vector Differentiation: 3-Methanamine vs. 3-Amine Direct Linkage – Impact on Derivatization Scope and Conformational Flexibility

The target compound (MW 178.23, C₉H₁₄N₄) possesses a primary amine separated from the azetidine ring by a methylene spacer (–CH₂NH₂), providing an additional rotatable bond (total: 2) and greater conformational flexibility compared to N-(azetidin-3-yl)-6-methylpyrimidin-4-amine (CAS 1480063-61-3, MW 164.21, C₈H₁₂N₄), where the amine is directly attached to the azetidine ring . This structural difference has direct synthetic consequences: the methanamine moiety in the target compound enables amide coupling, sulfonamide formation, and reductive amination reactions without steric hindrance from the azetidine ring, whereas the directly attached amine in CAS 1480063-61-3 is sterically constrained and may exhibit reduced nucleophilicity . The molecular weight increase of 14 Da (one methylene unit) is the minimum possible structural change, yet it shifts the chemical space significantly: the target compound's Fsp³ of 0.555 (vs. ~0.50 estimated for the direct amine analog) indicates higher fraction of sp³ carbons, a parameter correlated with improved clinical success rates in drug discovery [1].

Medicinal chemistry building blocks Azetidine derivatization Fragment-based drug discovery

Kinase Selectivity Windows: 4-Azetidinyl Pyrimidine Scaffold Favoring JAK and p38 MAPK Target Space Over Generic Pyrimidine Building Blocks

The azetidinyl pyrimidine chemotype, to which the target compound belongs as a core building block, has been extensively patented for kinase inhibition, with particular emphasis on Janus kinase (JAK) proteins and p38 MAPK [1][2]. A structurally related 5-(azetidin-3-yl)pyrimidine derivative demonstrated a Ki of 281 nM against dual leucine zipper kinase (DLK), establishing the azetidinyl pyrimidine subclass as a validated scaffold for kinase inhibitor lead optimization . In contrast, simple pyrimidine building blocks lacking the azetidine ring (e.g., (6-methylpyrimidin-4-yl)methanamine) are generic kinase hinge-binders with promiscuous target profiles and limited intellectual property freedom [3]. The azetidine ring introduces conformational rigidity, reduces the number of rotatable bonds, and provides a defined exit vector that can be exploited to achieve kinase selectivity. Patent data from Aerie Pharmaceuticals (2022–2024) specifically claims 4-(azetidin-1-yl)pyrimidine compounds as selective JAK inhibitors for inflammatory eye diseases, highlighting that the 4-substitution pattern on the pyrimidine is essential for achieving the desired selectivity window over other kinase families [4].

JAK kinase inhibitor p38 MAPK inhibitor Inflammatory disease therapeutics

In Vivo Pharmacodynamic Validation of the 3-Substituted Azetidinyl Scaffold in Pulmonary Inflammation – A Class Benchmark Absent for Simpler Analogs

The 3-substituted azetidinyl-4,6-diaminopyrimidine series, which structurally encompasses the target compound as a key intermediate, is one of the few chemical classes with published in vivo pharmacodynamic data demonstrating dual M3 antagonism and PDE4 inhibition in a pulmonary inflammation model. UCB-101333-3, when administered intranasally to mice, significantly inhibited cigarette smoke-induced pulmonary neutrophilia and reduced both total leukocyte burden and KC (murine IL-8) levels in bronchoalveolar lavage fluid [1][2]. This in vivo dual pharmacology is a class-level differentiator: simpler pyrimidine-azetidine building blocks such as N-(azetidin-3-yl)-6-methylpyrimidin-4-amine (CAS 1480063-61-3) or 1-(6-methylpyrimidin-4-yl)azetidin-3-ol (CAS 1341845-62-2) lack the requisite substitution pattern (specifically the 4,6-diamino motif with 3-substituted azetidine) to engage both targets simultaneously, and no in vivo efficacy data have been reported for these simpler analogs . The target compound, bearing the 3-methanamine handle, serves as a direct synthetic precursor to this validated pharmacophore.

In vivo pulmonary inflammation Dual M3/PDE4 pharmacology COPD and asthma models

Recommended Procurement and Application Scenarios for (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine Based on Quantitative Differentiation Evidence


Fragment-Based or Structure-Guided Lead Discovery Targeting Dual M3/PDE4 Pharmacology for Respiratory Disease

Procure the target compound as a key synthetic intermediate for constructing 3-substituted azetidinyl-4,6-diaminopyrimidine analogs. The scaffold class has demonstrated PDE4 IC₅₀ of 630 nM (UCB-101333-3) and in vivo efficacy in reducing pulmonary neutrophilia in cigarette smoke-exposed mice [1][2]. The 3-methanamine handle enables rapid library enumeration through amide coupling or reductive amination to explore SAR around the azetidine 3-position, a critical vector for dual M3/PDE4 activity optimization.

Kinase Inhibitor Lead Optimization Programs Requiring JAK or p38 MAPK Selectivity with Defined IP Space

Use the target compound as a core building block for synthesizing patentable kinase inhibitor libraries. The 4-(azetidin-1-yl)pyrimidine chemotype is specifically claimed in Aerie Pharmaceuticals patents (2022–2024) for selective JAK inhibition in inflammatory eye diseases [3][4]. The 3-methanamine substituent offers a readily derivatizable exit vector for tuning kinase selectivity, a key advantage over simpler pyrimidine building blocks that lack this vector [5].

Medicinal Chemistry Building Block Screening for CNS-Penetrant or Peripherally Restricted Anti-Inflammatory Agents

The target compound's favorable physicochemical profile (MW 178.23, LogP ~0.03, PSA 55 Ų, Fsp³ 0.555) positions it within oral CNS drug-like space [5]. For programs requiring either brain penetration or peripheral restriction, the methanamine handle allows introduction of polar or bulky groups to fine-tune CNS exposure. The azetidine ring contributes conformational rigidity and reduced rotatable bond count compared to pyrrolidine or piperidine analogs, which may translate to improved metabolic stability.

Selective Chemical Probe Development for Target Validation in Inflammatory Signaling Cascades

For academic or biotech target validation studies, the target compound provides a synthetically tractable entry point to the biologically validated azetidinyl pyrimidine chemical space. The primary amine enables rapid conjugation to fluorophores, biotin, or photoaffinity labels for chemical biology applications, while the pyrimidine-azetidine core engages kinase and PDE4 targets with literature precedent [1][4]. This dual functionality as both a pharmacophore and a conjugation handle is not available in simpler pyrimidine building blocks lacking the azetidine-methanamine architecture.

Quote Request

Request a Quote for (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.